molecular formula C20H27N3O2 B2500925 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941908-73-2

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2500925
CAS No.: 941908-73-2
M. Wt: 341.455
InChI Key: PQYPOMAYAWDWIK-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative characterized by two distinct structural motifs: a cyclohexenyl-ethyl group and a 2-methoxyethyl-substituted indole moiety.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-14-13-23-15-18(17-9-5-6-10-19(17)23)22-20(24)21-12-11-16-7-3-2-4-8-16/h5-7,9-10,15H,2-4,8,11-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYPOMAYAWDWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the cyclohexene ring: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.

    Attachment of the ethyl linker: The ethyl group is introduced through a series of reactions, such as alkylation or reduction.

    Synthesis of the indole moiety: The indole ring is synthesized using established methods, such as Fischer indole synthesis.

    Coupling of the indole and cyclohexene fragments: The two fragments are coupled using a suitable coupling reagent, such as a carbodiimide, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, such as enzymes and receptors, which may mediate the compound’s effects. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name Key Structural Features Biological Activity (if reported) Synthesis & Purification Methods Reference
Target Compound Cyclohexenyl-ethyl, 2-methoxyethyl-indole, urea Not explicitly reported Likely involves CDI/EDC·HCl coupling
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(isoquinolin-6-yl)urea (Compound 9) Cyclohexenyl-ethyl, isoquinolin-6-yl Not reported CDI-mediated coupling, HPLC purification
1-(2-Methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea 2-Methylphenyl, indol-3-yl Not reported EDC·HCl/HOAt-mediated synthesis
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Thiourea (S replacing O), 4-fluorophenyl, indol-3-yl Anti-HIV-1 (EC50: 5.45 µg/mL) Molecular docking-guided synthesis
1-(2-(Indolin-3-yl)ethyl)-3-(trichloro-1-hydroxyethyl)urea (Compound 4) Trichloro-hydroxyethyl, indolin-3-yl Antitumor (specific activity not provided) Multi-step urea coupling

Substituent Effects on Bioactivity

  • Indole vs. Isoquinoline: The target compound’s indole moiety (vs. Indole derivatives are often associated with kinase or receptor modulation .
  • Urea vs. The anti-HIV-1 activity of the thiourea derivative highlights this functional group’s pharmacological relevance .
  • Cyclohexenyl vs. Cyclohexyl : The unsaturated cyclohexenyl group in the target compound (vs. saturated cyclohexyl in Compound 10 ) may reduce steric hindrance and increase planarity, favoring interactions with hydrophobic enzyme pockets.

Solubility and Physicochemical Properties

  • The 2-methoxyethyl group on the indole nitrogen likely enhances aqueous solubility compared to analogs with alkyl or aryl substituents (e.g., Compound 13 , which features a phenethyl group). This modification aligns with strategies to improve pharmacokinetic profiles .
  • Molecular weights of analogous compounds range from ~300–400 g/mol (e.g., Compound 9: C18H21N3O, MW 295.38 ), suggesting the target compound falls within this range.

Biological Activity

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known by its IUPAC name, is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features, which include a cyclohexene ring, an indole moiety, and a urea linkage. This compound's potential biological activities are linked to its interactions with various molecular targets in biological systems.

Chemical Structure

The compound can be represented structurally as follows:

Property Details
Molecular Formula C20H27N3O2
IUPAC Name 1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
CAS Number 941908-73-2

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The indole moiety is known for its ability to bind to various biological targets, influencing pathways associated with neuroactivity and cellular signaling. The urea linkage may enhance the stability of these interactions, potentially leading to significant pharmacological effects.

Key Mechanisms:

  • G Protein-Coupled Receptors (GPCRs) : The compound exhibits agonistic activity towards certain GPCRs, which are critical in mediating physiological responses. For instance, it has shown a 24.5% increase in cAMP levels at the α2A-adrenergic receptor and significant activity at cannabinoid receptors CB1 and CB2.
  • Cyclooxygenase (COX) Inhibition : The compound inhibits COX-1 activity by approximately 25%, suggesting potential anti-inflammatory properties.

Biological Activity

Research has indicated that the compound may possess various biological activities, including:

  • Neuroprotective Effects : Studies have suggested that compounds with similar structures can promote neurite outgrowth and exhibit neurotropic activity, which may be beneficial in treating neurodegenerative conditions.

Case Studies

A pilot study explored the neurotropic effects of related compounds, demonstrating their ability to stimulate neurite outgrowth without significant toxicity at concentrations up to 10 μM. This indicates a favorable safety profile for further exploration of therapeutic applications.

Toxicity Profile

The acute toxicity of this compound was assessed in animal models. In studies where mice were administered high doses (250 mg/kg), no significant adverse effects were observed on body weight or hematological parameters. This suggests a relatively safe profile for the compound under controlled conditions.

Summary of Findings

Biological Activity Effect/Observation
Neurotropic Activity Stimulates neurite outgrowth
GPCR Interaction Agonistic effects on α2A and cannabinoid receptors
COX Inhibition Reduces COX-1 activity by 25%
Toxicity Assessment No significant toxicity at high doses

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